What is the chemical structure of Pyrogallol-phloroglucinol-6,6-bieckol?
What is the chemical structure of Pyrogallol-phloroglucinol-6,6-bieckol?
An In-depth Technical Guide to Pyrogallol-phloroglucinol-6,6-bieckol (PPB)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a phlorotannin isolated from the marine brown algae Ecklonia cava. PPB has garnered significant interest for its potent antioxidant properties and its potential therapeutic applications in cardiovascular and metabolic diseases.
Chemical Structure and Properties
Pyrogallol-phloroglucinol-6,6-bieckol is a complex polyphenolic compound belonging to the phlorotannin class, which are unique to marine algae.[1] Its structure is characterized by multiple phloroglucinol (B13840) units linked by ether and biphenyl (B1667301) bonds, contributing to its significant biological activity.
The structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR data indicated the presence of fifteen aromatic protons and fifteen phenolic hydroxyl protons, while 13C NMR signals corresponded to fifteen non-substituted and thirty-three oxygen-bearing aromatic carbons, suggesting a structure composed of eight phloroglucinol units.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄₈H₃₀O₂₃ | [3][4] |
| Molecular Weight | 974.74 g/mol | [4] |
| IUPAC Name | 6-(3,5-dihydroxyphenoxy)-6'-(3-(4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy)-5-hydroxyphenoxy)-[1,1'-bidibenzo[b,e][1][5]dioxin]-2,2',4,4',7,7',9,9'-octaol | [6] |
| CAS Number | 1415504-32-3 | [7] |
| Appearance | Light yellow to brown solid | [8] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [8] |
Biological Activity and Mechanism of Action
PPB exhibits a range of biological activities, primarily centered on its antioxidant and anti-inflammatory effects, which confer protective benefits in models of vascular and metabolic dysfunction.
Antioxidant and Radical Scavenging Activity
PPB is a potent antioxidant. Its free radical scavenging capabilities have been quantified using electron spin resonance (ESR) spectrometry against various radicals. The antioxidant activities of PPB were found to be higher than the commercial antioxidant, ascorbic acid, and it effectively inhibited DNA damage induced by H₂O₂.[2]
Table of Radical Scavenging Activity:
| Radical Species | IC₅₀ (µM) |
| DPPH | 0.90 |
| Alkyl | 2.54 |
| Hydroxyl | 62.93 |
| Superoxide | 109.05 |
| Data sourced from Heo et al. (2009).[2] |
Cardiovascular Protective Effects
PPB has demonstrated significant potential in mitigating cardiovascular dysfunction associated with obesity, hypertension, and atherosclerosis.
2.2.1 Attenuation of Endothelial-to-Mesenchymal Transition (EndMT) In high-fat diet (HFD)-induced animal models, hyperlipidemia triggers EndMT, a process implicated in neointimal hyperplasia and hypertension.[5] PPB attenuates this process by inhibiting the Lox-1/PKC-α/MMP9/TGF-β/SMAD2/3 signaling cascade.[5] This leads to the preservation of endothelial markers (like PECAM-1 and vWF) and a reduction in mesenchymal markers (such as α-SMA and vimentin), thereby ameliorating HFD-induced hypertension.[5]
Caption: PPB's inhibition of the HFD-induced EndMT signaling pathway.
2.2.2 Reduction of Pyroptosis Hyperlipidemia can also induce pyroptosis, a form of pro-inflammatory cell death, in endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) via the Toll-like receptor 4 (TLR4) pathway.[9] PPB reduces pyroptosis by decreasing the expression of TLR4 and the subsequent activation of NF-κB and the NLRP3 inflammasome.[9]
Caption: PPB's role in attenuating the pyroptosis pathway in vascular cells.
2.2.3 General Vasoprotective Effects Studies have shown that PPB significantly improves blood circulation in animal models.[1][10] It achieves this by reducing the expression of adhesion molecules, preventing monocyte-induced endothelial cell death, and inhibiting the excessive proliferation and migration of vascular smooth muscle cells.[1][11] These effects are partly mediated by the increased phosphorylation of PI3K-AKT and AMPK and decreased phosphorylation of ERK and AKT.[11]
Anti-Obesity and Anti-Inflammatory Effects
PPB has been shown to alleviate diet-induced obesity and systemic inflammation.[12] One key mechanism is the reduction of the Receptor for Advanced Glycation End-products (RAGE) and its ligands, which are known to induce hypertrophy of visceral fat and trigger inflammation.[12]
Experimental Protocols
The following sections summarize key experimental methodologies employed in the study of PPB.
Isolation and Preparation
-
Source Material : The brown algae Ecklonia cava is harvested, cleaned, and dried.
-
Extraction : The dried algae is typically extracted with ethanol. The ethanoic extract (ECE) is then filtered and concentrated.[5][11]
-
Isolation of PPB : PPB is isolated from the crude ECE using chromatographic techniques. While specific details require consulting primary literature, this process generally involves silica (B1680970) gel column chromatography followed by further purification steps to yield the final compound.[5]
In Vivo Animal Studies
-
Model : Diet-induced obesity and hypertension models are commonly used.[1][10]
-
Animals : Male C57BL/6N mice (8 weeks of age) are often selected.[13]
-
Protocol :
-
Induction Phase : Mice are fed a high-fat diet (HFD, e.g., 45% fat) for a period of four weeks to induce obesity and related metabolic dysfunctions. A control group is fed a normal-fat diet (NFD).[13]
-
Treatment Phase : Following the induction phase, HFD-fed mice are orally administered PPB (e.g., 2.5 mg/kg/day) or the vehicle (e.g., 0.9% normal saline) for an additional four weeks, concurrently with the HFD.[1][13]
-
Endpoint Analysis : At the end of the study period, various parameters are measured, including blood pressure, body weight, fat weight, and serum levels of total cholesterol, LDL, and triglycerides.[5][10] Aortas and other tissues are harvested for molecular analysis (qRT-PCR, immunohistochemistry).[5][13]
-
In Vitro Cell-Based Assays
-
Cell Lines : Mouse vascular endothelial cells (SVEC4-10) and vascular smooth muscle cells (MOVAS) are frequently used.[13]
-
Experimental Models :
-
Key Assays :
-
Gene Expression Analysis (qRT-PCR) : RNA is extracted from treated cells, converted to cDNA, and used to quantify the mRNA levels of target genes involved in pathways like EndMT (e.g., MMP9, TGF-β, SMAD2, SMAD3) or pyroptosis (TLR4, NF-κB).[5][13]
-
Protein Expression (Immunofluorescence/Immunocytochemistry) : The expression and localization of key proteins (e.g., TLR4, PECAM-1, α-SMA) are visualized in tissues and cells using specific primary and fluorescently-labeled secondary antibodies.[5][13]
-
Cell Migration Assays : Trans-well and wound healing assays are used to assess the effect of PPB on the migration of vascular smooth muscle cells.[13]
-
Conclusion and Future Directions
Pyrogallol-phloroglucinol-6,6-bieckol is a promising natural compound with multifaceted therapeutic potential, particularly for cardiovascular and metabolic disorders. Its well-defined mechanisms of action, including potent antioxidant activity and the targeted inhibition of key inflammatory and remodeling pathways (EndMT, pyroptosis), make it a strong candidate for further drug development.
Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and long-term safety in preclinical and clinical settings.[14] Optimizing delivery systems to enhance its bioavailability could be a critical step in translating its demonstrated in vitro and in vivo efficacy into a viable therapeutic agent for improving vascular health.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrogallol-phloroglucinol-6,6-bieckol | C48H30O23 | CID 102231174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrogallol-phloroglucinol-6,6-bieckol | 1415504-32-3 [sigmaaldrich.com]
- 7. Pyrogallol-Phloroglucinol-6,6-Bieckol | 1415504-32-3 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Reducing Effects of Pyrogallol-Phloroglucinol-6,6-Bieckol on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrogallol-Phloroglucinol-6,6-Bieckol Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Reducing Effects of Pyrogallol-Phloroglucinol-6,6-Bieckol on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
